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molecular formula C11H22N2O2 B8631791 2-(2,2-Dimethyl-propylamino)-1-morpholin-4-yl-ethanone

2-(2,2-Dimethyl-propylamino)-1-morpholin-4-yl-ethanone

Cat. No. B8631791
M. Wt: 214.30 g/mol
InChI Key: ZPDDGSORRMZBLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06878706B1

Procedure details

To a stirred solution of the above 2-amino-1-morpholin-4-yl-ethanone hydrochloride (0.23 g, 1.3 mmol) in methylene chloride (4.0 mL) and triethylamine (0.19 mL, 1.4 mmol), 4 angstrom sieves (10 beads, pulverized to a powder) were added, followed by trimethylacetaldehyde (0.35 mL, 3.3 mmol) at room temperature, under argon. The resulting mixture was stirred at room temperature overnight after which time sodium triacetoxyborohydride (0.54 g, 2.6 mmol) was added. After 6 h, the solids were removed via filtration and washed with methylene chloride. The combined filtrates were concentrated and the remaining residue was diluted with EtOAc and water. The aqueous phase was lyophilized to give a white solid that was diluted with EtOAc. The solids were removed via filtration and washed with EtOAc. The combined organics were concentrated to give the crude product which was purified via silica gel flash chromatography eluting with 100% EtOAc, then 0.5% NH4OH/10% MeOH/EtOAc, flow rate 30 mL/min. The product-containing fractions were concentrated to give 0.18 g (67%) of 2-(2,2-dimethyl-propylamino)-1-morpholin-4yl-ethanone.
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step Two
Quantity
0.35 mL
Type
reactant
Reaction Step Three
Quantity
0.54 g
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4]([N:6]1[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1)=[O:5].C(N(CC)CC)C.[CH3:19][C:20]([CH3:24])([CH3:23])[CH:21]=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C(Cl)Cl.CCOC(C)=O>[CH3:19][C:20]([CH3:24])([CH3:23])[CH2:21][NH:2][CH2:3][C:4]([N:6]1[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1)=[O:5] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.23 g
Type
reactant
Smiles
Cl.NCC(=O)N1CCOCC1
Step Two
Name
Quantity
0.19 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.35 mL
Type
reactant
Smiles
CC(C=O)(C)C
Step Four
Name
Quantity
0.54 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Five
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the solids were removed via filtration
WASH
Type
WASH
Details
washed with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated
ADDITION
Type
ADDITION
Details
the remaining residue was diluted with EtOAc and water
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
The solids were removed via filtration
WASH
Type
WASH
Details
washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The combined organics were concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product which
CUSTOM
Type
CUSTOM
Details
was purified via silica gel flash chromatography
WASH
Type
WASH
Details
eluting with 100% EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The product-containing fractions were concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC(CNCC(=O)N1CCOCC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 64.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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